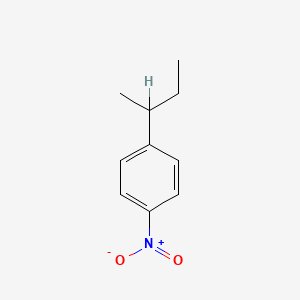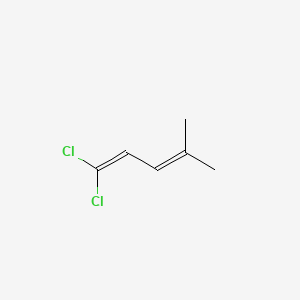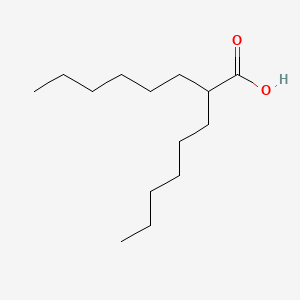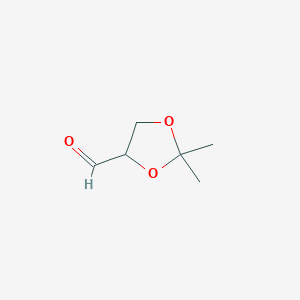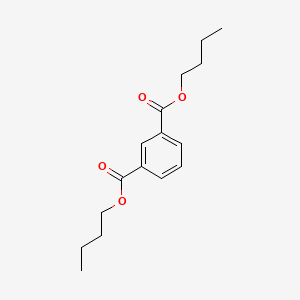
Isophthalate de dibutyle
Vue d'ensemble
Description
Dibutyl isophthalate (DBP) is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . It is also known as Dibutyl benzene-1,2-dicarboxylate .
Synthesis Analysis
DBP is synthesized by the esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150°C .Molecular Structure Analysis
The molecular formula of DBP is C16H22O4 . It has a molar mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .Chemical Reactions Analysis
The degradation of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .Physical And Chemical Properties Analysis
DBP is a colorless transparent oily liquid with a slight aromatic odor . It is insoluble in water, soluble in common organic solvents, and hydrocarbons . It has a density of 1.05 g/cm3 at 20°C, a melting point of -35°C, and a boiling point of 340°C .Applications De Recherche Scientifique
Science des Matériaux : Plastifiant dans les Polymères
L’isophthalate de dibutyle (DBI) est largement utilisé comme plastifiant dans la production de polymères. Il améliore la flexibilité et la durabilité de matériaux comme le PVC, les rendant ainsi adaptés à diverses applications industrielles .
Science de l’Environnement : Bioremédiation
Le DBI joue un rôle en science de l’environnement grâce à la biorémédiation. Des consortia microbiens capables de dégrader le DBI peuvent être utilisés pour traiter les sols contaminés, réduisant ainsi la pollution environnementale et atténuant les effets des perturbateurs endocriniens .
Chimie Analytique : Spectrométrie de Masse
En chimie analytique, le DBI est utilisé comme composé de référence en spectrométrie de masse pour aider à identifier et à quantifier les substances dans un échantillon. Son spectre de masse connu sert de référence pour la comparaison .
Biotechnologie : Dégradation Microbienne
La biodégradation du DBI est d’intérêt en biotechnologie. La recherche se concentre sur l’exploitation de souches microbiennes capables de dégrader le DBI, ce qui est crucial pour développer des procédés de traitement des déchets écologiques .
Procédés Industriels : Fabrication du Plastique
Dans les procédés industriels, le DBI est utilisé comme plastifiant dans la fabrication de plastiques flexibles. Son ajout aux formulations plastiques rend les produits finis plus malléables et plus faciles à manipuler .
Industrie Alimentaire : Emballage Alimentaire
Bien que l’ajout direct de DBI aux aliments ne soit pas autorisé, il peut être présent dans les matériaux d’emballage alimentaire. Sa migration potentielle dans les aliments à partir de l’emballage fait l’objet d’un intérêt réglementaire et de recherches scientifiques .
Médecine : Excipient Pharmaceutique
Le DBI est parfois utilisé comme excipient dans les produits médicamenteux. En tant que plastifiant dans les dispositifs médicaux et les revêtements pharmaceutiques, il contribue à la flexibilité et à la libération contrôlée des principes actifs .
Agriculture : Formulations de Pesticides
En agriculture, le DBI peut être trouvé dans les formulations de pesticides. Il agit comme un adjuvant pour améliorer l’efficacité des pesticides et peut également être impliqué dans la production de films agricoles .
Mécanisme D'action
Target of Action
Dibutyl isophthalate primarily targets the endocrine system . It is known to disrupt the endocrine system, affecting reproductive health and physical development . Dibutyl isophthalate can penetrate the blood-testis barrier, interfering with sperm growth and development .
Mode of Action
Dibutyl isophthalate interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The degradation of Dibutyl isophthalate involves several biochemical pathways. In the degradation process, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .
Pharmacokinetics
Dibutyl isophthalate can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, Dibutyl isophthalate is first converted into the hydrolytic monoester monobutyl phthalate . The primary excretory route is urine, with biliary excretion being noted in minor amounts . The pharmacokinetic behavior demonstrates that Dibutyl isophthalate is quickly degraded within 2 hours, suggesting a rapid metabolism and low fecal cumulative excretion in the rat .
Result of Action
The molecular and cellular effects of Dibutyl isophthalate’s action include significant increases in the rate of sperm deformity, indicating that the substance has potential teratogenicity . It also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibutyl isophthalate. For instance, biodegradation by microorganisms represents one route for remediation of Dibutyl isophthalate . For example, Enterobacter species can biodegrade municipal solid waste—where the Dibutyl isophthalate concentration can be observed at 1500 ppm—with a half-life of 2–3 hours .
Safety and Hazards
Orientations Futures
Biodegradation of phthalates using microorganisms could play a significant role in the removal of these harmful compounds from the environment . This approach is more efficient and sustainable than physical and chemical technologies . Future research perspectives include increasing the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
Propriétés
IUPAC Name |
dibutyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWOUQJIMLDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021696 | |
| Record name | Dibutyl isophthlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3126-90-7 | |
| Record name | 1,3-Dibutyl 1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl isophthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl isophthlate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTYL ISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXO0GKJ2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was dibutyl isophthalate used in the synthesis of molecularly imprinted polymers (MIPs) for ofloxacin detection? []
A: Dibutyl isophthalate acted as a plasticizer during the preparation of hollow MIPs. [] This means it was incorporated into the polymer structure to enhance its flexibility and prevent the polymer shell from breaking. This was crucial for maintaining the structural integrity of the hollow MIPs, which were designed with a sacrificial core.
Q2: Besides its role in MIP synthesis, how else was dibutyl isophthalate utilized in the research concerning pig breeds? []
A: Interestingly, dibutyl isophthalate itself was detected as a flavor compound in the longissimus muscle of a specific hybrid pig breed (Sus scrofa × Bamei pig). [] This finding highlights the diverse applications of this compound and its potential role in influencing the sensory characteristics of meat products.
Q3: The research mentions dibutyl isophthalate in the context of aerial insulation cable material. What properties make it suitable for this application? []
A: While the research does not elaborate on the specific properties of dibutyl isophthalate that make it suitable for aerial insulation cable material, it is likely incorporated due to its plasticizing abilities. [] Plasticizers are commonly used in PVC formulations to improve flexibility, processability, and durability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



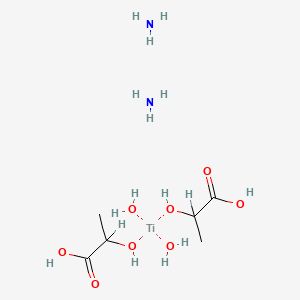

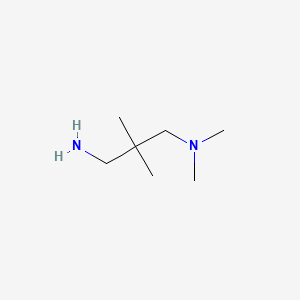

![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1583696.png)
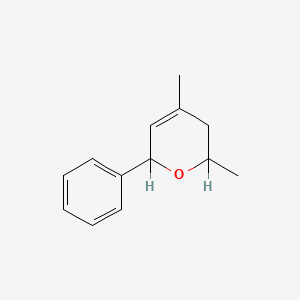
![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
